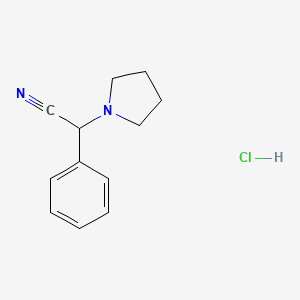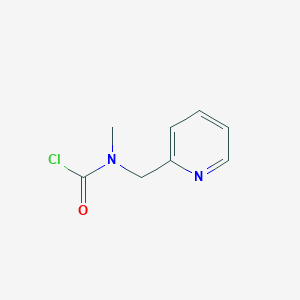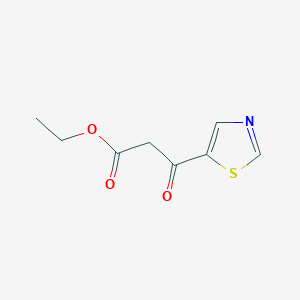
2-Phenyl-2-pyrrolidin-1-yl-acetonitrile hydrochloride
説明
2-Phenyl-2-pyrrolidin-1-yl-acetonitrile hydrochloride is a chemical compound with the CAS Number: 1375473-53-2 . It has a molecular weight of 222.72 . The IUPAC name for this compound is phenyl (2-pyrrolidinyl)acetonitrile hydrochloride .
Synthesis Analysis
The synthesis of compounds similar to 2-Phenyl-2-pyrrolidin-1-yl-acetonitrile hydrochloride often involves the use of the pyrrolidine ring, a nitrogen heterocycle . The synthetic strategies used can be categorized into two: ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of 2-Phenyl-2-pyrrolidin-1-yl-acetonitrile hydrochloride is characterized by a five-membered pyrrolidine ring . This saturated scaffold allows efficient exploration of the pharmacophore space due to sp3-hybridization . It also contributes to the stereochemistry of the molecule and increases three-dimensional (3D) coverage due to the non-planarity of the ring .科学的研究の応用
Summary of the Application
“2-Phenyl-2-pyrrolidin-1-yl-acetonitrile hydrochloride” is used in the synthesis of antidepressant molecules . Depression is a common mood disorder caused by the improper release of monoamine neurotransmitters such as noradrenaline, dopamine, and serotonin in the central nervous system .
Methods of Application or Experimental Procedures
The compound is used in metal-catalyzed procedures to synthesize antidepressant molecules . Transition metals like iron, nickel, and ruthenium serve as catalysts in these reactions . Key structural motifs in antidepressant drugs, such as tricyclic antidepressants (TCAs) and selective serotonin reuptake inhibitors (SSRIs), can be synthesized using these metal-catalyzed steps .
Results or Outcomes
The development of novel antidepressants that have a quick onset, low side effects, and enhanced cognitive function is a significant area of study . Antidepressants have shown effectiveness in alleviating symptoms and enhancing the quality of life for individuals with moderate to severe depression .
Application in Organic Synthesis
Summary of the Application
“2-Phenyl-2-pyrrolidin-1-yl-acetonitrile hydrochloride” is a chemical compound widely used in scientific research. It finds applications in various fields like pharmaceuticals, organic synthesis, and materials science.
Methods of Application or Experimental Procedures
The compound can be used as a building block in the synthesis of various organic compounds. The specific methods of application or experimental procedures would depend on the particular synthesis being carried out.
Results or Outcomes
The use of “2-Phenyl-2-pyrrolidin-1-yl-acetonitrile hydrochloride” in organic synthesis can lead to the creation of a wide range of organic compounds with potential applications in various fields.
Application in Drug Discovery
Summary of the Application
The pyrrolidine ring, a component of “2-Phenyl-2-pyrrolidin-1-yl-acetonitrile hydrochloride”, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . This includes the development of new drug candidates with different biological profiles .
Methods of Application or Experimental Procedures
The compound can be used as a building block in the synthesis of various bioactive molecules . The specific methods of application or experimental procedures would depend on the particular synthesis being carried out .
Results or Outcomes
The use of “2-Phenyl-2-pyrrolidin-1-yl-acetonitrile hydrochloride” in drug discovery can lead to the creation of a wide range of bioactive compounds with potential applications in various fields .
Application in Forensic Research
Summary of the Application
“2-Phenyl-2-pyrrolidin-1-yl-acetonitrile hydrochloride” is structurally similar to known stimulants . Therefore, it can be used as an analytical reference standard in forensic applications .
Methods of Application or Experimental Procedures
The compound can be used in analytical techniques such as gas chromatography and mass spectrometry to identify and quantify known stimulants in forensic samples .
Results or Outcomes
The use of “2-Phenyl-2-pyrrolidin-1-yl-acetonitrile hydrochloride” in forensic research can aid in the identification and quantification of stimulants, contributing to the field of forensic toxicology .
Safety And Hazards
将来の方向性
The pyrrolidine ring, a key component of 2-Phenyl-2-pyrrolidin-1-yl-acetonitrile hydrochloride, is a versatile scaffold for the design of new compounds with different biological profiles . Therefore, it can be expected that more research will be conducted in the future to explore the potential applications of this compound in drug discovery .
特性
IUPAC Name |
2-phenyl-2-pyrrolidin-1-ylacetonitrile;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2.ClH/c13-10-12(14-8-4-5-9-14)11-6-2-1-3-7-11;/h1-3,6-7,12H,4-5,8-9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AITVTRCXQSCBKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(C#N)C2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenyl-2-pyrrolidin-1-yl-acetonitrile hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl 2-[[(4-chlorophenyl)-cyano-methyl]amino]acetate](/img/structure/B1407027.png)


![2-piperazin-1-yl-5-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one dihydrochloride](/img/structure/B1407031.png)
![trans-3-[(Phenylmethyl)amino]cyclobutanecarboxylic acid tfa (1:1)](/img/structure/B1407032.png)


![2-[4-(3-Methoxypropoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1407043.png)


![2-[2-(3,3,3-Trifluoropropyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B1407046.png)


